N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide
Description
N1-(5-Chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic oxalamide derivative characterized by a disubstituted oxalamide core. The N1 position is substituted with a 5-chloro-2-methoxyphenyl group, while the N2 position features a 2-methoxy-2-phenylbutyl chain. This structural motif is common in compounds designed for biological activity, particularly in antiviral and enzyme inhibition contexts .
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-methoxy-2-phenylbutyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-4-20(27-3,14-8-6-5-7-9-14)13-22-18(24)19(25)23-16-12-15(21)10-11-17(16)26-2/h5-12H,4,13H2,1-3H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIMLRVTLBJIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)(C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the chloro-substituted methoxyphenyl group: This step involves the reaction of the oxalamide intermediate with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of the methoxy-substituted phenylbutyl group: This is accomplished by reacting the intermediate with 2-methoxy-2-phenylbutylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Key Observations:
- Substituent Impact : Chloro and methoxy groups on the N1 aromatic ring are common in antiviral and enzyme-targeting oxalamides (e.g., Compound 15’s 4-chlorophenyl group correlates with HIV inhibition ). The target compound’s 5-chloro-2-methoxyphenyl group may enhance binding to hydrophobic enzyme pockets.
Metabolic Stability:
- This aligns with the target compound’s design, where methoxy and phenyl groups may slow oxidation.
- Enzyme Interactions : Compound 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide) activates cytochrome P450 4F11, indicating that chloro/methoxy substitutions modulate enzyme binding .
Toxicological Data:
- While the target compound’s application is unspecified, similar substituents suggest comparable low toxicity.
Biological Activity
N1-(5-chloro-2-methoxyphenyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is a synthetic compound that has attracted considerable interest in pharmacology and biochemistry due to its unique structural features and potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and various biological effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a chloro-substituted methoxyphenyl group linked to a phenylbutyl moiety through an oxalamide bond. Its molecular formula is , with a molecular weight of approximately 357.85 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H24ClN3O3 |
| Molecular Weight | 357.85 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
The primary mechanism of action for this compound involves the inhibition of acetyl-CoA carboxylase (ACC) , an enzyme critical for fatty acid biosynthesis. By inhibiting ACC, the compound disrupts fatty acid synthesis, which can significantly impact energy metabolism and lipid homeostasis in cells.
Enzyme Inhibition
Research indicates that this compound effectively inhibits ACC, leading to decreased levels of fatty acids. This inhibition may have implications for conditions such as obesity and metabolic syndrome, where fatty acid metabolism is disrupted.
Anti-inflammatory Activity
In addition to its metabolic effects, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. This activity could be beneficial in treating inflammatory diseases, although further research is needed to elucidate the specific pathways involved.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The presence of chloro and methoxy groups may enhance its metabolic stability and bioavailability. Studies on similar compounds indicate that modifications in these groups can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles.
Case Studies
Several case studies have explored the biological activity of related compounds with similar structures:
- Study on ACC Inhibition : A study demonstrated that compounds similar to this compound effectively reduced fatty acid synthesis in liver cells by inhibiting ACC activity. This suggests potential applications in metabolic disorders.
- Anti-inflammatory Effects : Another investigation into structurally related oxalamides revealed their ability to reduce inflammation markers in vitro, indicating a possible therapeutic role in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
